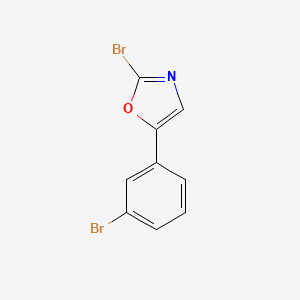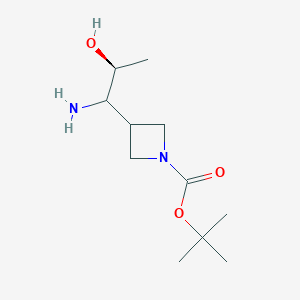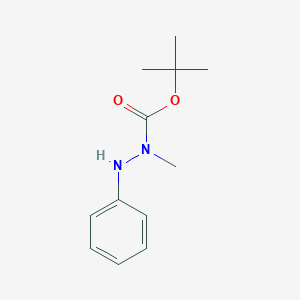
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of hydrazine, characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to the hydrazine moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with methyl phenyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently cyclized to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate
- 1-Boc-2-phenylhydrazine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl 1-methyl-2-phenylhydrazine-1-carboxylate is unique due to the presence of both a methyl and a phenyl group attached to the hydrazine moiety. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, tert-Butyl 2-methyl-2-phenylhydrazine-1-carboxylate lacks the methyl group, which can significantly alter its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
934391-34-1 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl N-anilino-N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)13-10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI-Schlüssel |
VPBMXPVNDGEZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


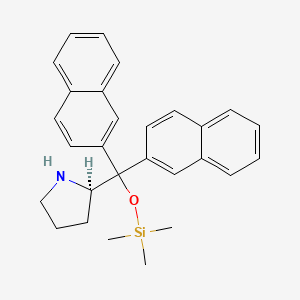
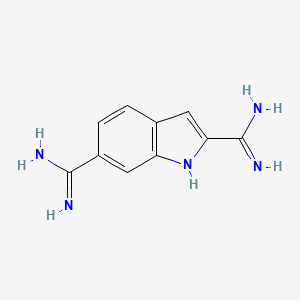
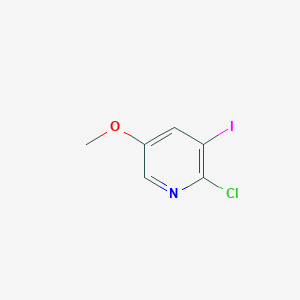
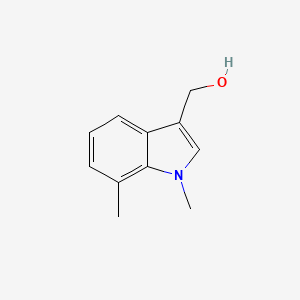
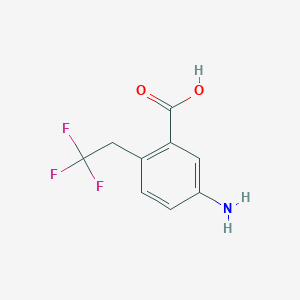
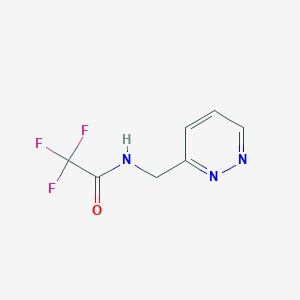
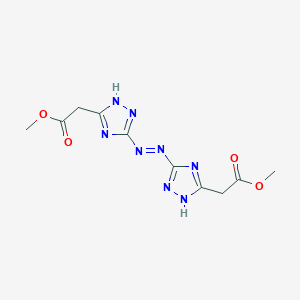
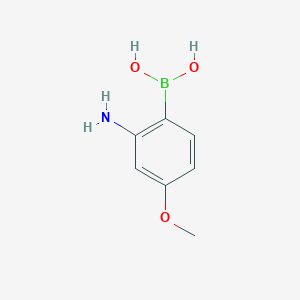
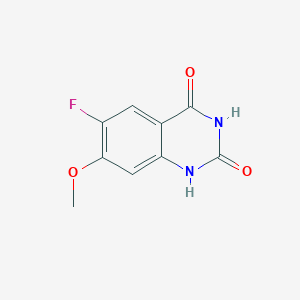

![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)
